molecular formula C18H31ClN2O2 B4402692 1-[3-(3-sec-butoxyphenoxy)propyl]-4-methylpiperazine hydrochloride

1-[3-(3-sec-butoxyphenoxy)propyl]-4-methylpiperazine hydrochloride

Cat. No. B4402692
M. Wt: 342.9 g/mol
InChI Key: VYRJWBGCCXPLRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(3-sec-butoxyphenoxy)propyl]-4-methylpiperazine hydrochloride, also known as SR-57227A, is a selective serotonin 5-HT3 receptor antagonist. It is a synthetic compound that has been extensively studied for its potential therapeutic applications.

Mechanism of Action

1-[3-(3-sec-butoxyphenoxy)propyl]-4-methylpiperazine hydrochloride acts as a selective antagonist of the serotonin 5-HT3 receptor. This receptor is involved in the regulation of nausea and vomiting, as well as anxiety and depression. By blocking this receptor, this compound can reduce the symptoms associated with these conditions.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the activity of the amygdala, a brain region involved in the regulation of anxiety and fear. Additionally, it has been shown to increase the release of dopamine in the nucleus accumbens, a brain region involved in the regulation of reward and addiction.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[3-(3-sec-butoxyphenoxy)propyl]-4-methylpiperazine hydrochloride in lab experiments is that it is a selective antagonist of the serotonin 5-HT3 receptor, meaning that it does not have significant off-target effects. Additionally, it has been well characterized in terms of its pharmacological properties, making it a reliable tool for studying the serotonin system. One limitation of using this compound in lab experiments is that it has a relatively short half-life, meaning that it may need to be administered multiple times over the course of an experiment.

Future Directions

There are a number of future directions for the study of 1-[3-(3-sec-butoxyphenoxy)propyl]-4-methylpiperazine hydrochloride. One potential direction is the development of new analogs with improved pharmacological properties. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on the serotonin system. Finally, there is a need for clinical trials to determine the safety and efficacy of this compound in humans for the treatment of various conditions.
Conclusion:
This compound is a selective serotonin 5-HT3 receptor antagonist that has been extensively studied for its potential therapeutic applications. It has been shown to have antiemetic, anxiolytic, and antidepressant effects, making it a potential treatment for a range of conditions. While there are advantages and limitations to using this compound in lab experiments, it remains a valuable tool for studying the serotonin system. There are a number of future directions for the study of this compound, including the development of new analogs and further clinical trials.

Scientific Research Applications

1-[3-(3-sec-butoxyphenoxy)propyl]-4-methylpiperazine hydrochloride has been extensively studied for its potential therapeutic applications. It has been shown to have antiemetic effects, making it a potential treatment for nausea and vomiting associated with chemotherapy and radiation therapy. Additionally, it has been shown to have anxiolytic and antidepressant effects, making it a potential treatment for anxiety and depression. This compound has also been studied for its potential use in the treatment of addiction, as it has been shown to reduce drug-seeking behavior in animal models.

properties

IUPAC Name

1-[3-(3-butan-2-yloxyphenoxy)propyl]-4-methylpiperazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N2O2.ClH/c1-4-16(2)22-18-8-5-7-17(15-18)21-14-6-9-20-12-10-19(3)11-13-20;/h5,7-8,15-16H,4,6,9-14H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYRJWBGCCXPLRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC1=CC=CC(=C1)OCCCN2CCN(CC2)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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